3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Description
3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a fluorinated propan-1-one derivative featuring a 3-fluoro-4-methylphenyl group and a 3-(2,2,2-trifluoroethoxy)azetidin-1-yl substituent. The azetidine (4-membered nitrogen-containing ring) introduces conformational constraints, while the trifluoroethoxy group enhances electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO2/c1-10-2-3-11(6-13(10)16)4-5-14(21)20-7-12(8-20)22-9-15(17,18)19/h2-3,6,12H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTQUXREZXBZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate:
Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions, often starting from amino alcohols or similar precursors.
Coupling of Intermediates: The final step involves coupling the fluorinated aromatic intermediate with the azetidine intermediate under specific conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Scientific Applications of 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
This compound is a complex organic compound that combines fluorinated aromatic and azetidine moieties. Due to its unique structure, this compound has potential applications across various scientific disciplines.
Preparation Methods
The production of this compound involves several steps:
- Formation of the Fluorinated Aromatic Intermediate
- Azetidine Ring Formation: The azetidine ring is synthesized using cyclization reactions, often from amino alcohols or similar precursors.
- Coupling of Intermediates: The fluorinated aromatic intermediate is coupled with the azetidine intermediate under specific conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production would optimize these synthetic routes to maximize yield and purity, potentially including catalysis to improve reaction efficiency and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
- Oxidation: To introduce additional functional groups or modify existing ones.
- Reduction: To remove oxygen-containing groups or reduce double bonds.
- Substitution: The fluorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common reagents and conditions include:
- Oxidation: Potassium permanganate or chromium trioxide.
- Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
- Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.
The major products from these reactions depend on the specific conditions and reagents used; oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups onto the aromatic ring.
Applications
This compound is a synthetic organic molecule with potential biological activities. The presence of fluorinated groups enhances its lipophilicity and binding affinity to target sites.
This compound may see use in:
- Medicinal Chemistry: It could serve as a lead compound for developing new pharmaceuticals, particularly for neurological or inflammatory conditions.
- Materials Science: The compound’s unique structure might be useful in developing new materials with specific electronic or mechanical properties.
- Biological Research: It could serve as a tool for studying the effects of fluorinated compounds on biological systems.
Anticancer Activity
Compounds with similar structures have exhibited anticancer activity. A related compound demonstrated an IC50 value of 5.3 μM against human ribonucleotide reductase (hRR), suggesting that fluorinated derivatives may also inhibit tumor growth through similar pathways.
Antimicrobial Properties
Compounds with azetidine rings have shown promising antimicrobial activity. In vitro assays are required to evaluate the effectiveness of this specific compound against various bacterial strains. Preliminary findings suggest potential efficacy against Gram-positive bacteria.
Mechanism of Action
The mechanism by which 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups could enhance binding affinity or selectivity for these targets.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural elements include:
- Propan-1-one backbone: A saturated ketone, contrasting with α,β-unsaturated propenones commonly seen in analogs.
- 3-Fluoro-4-methylphenyl group : Combines fluorine’s electronegativity with a hydrophobic methyl group, likely enhancing lipophilicity and membrane permeability.
- 3-(2,2,2-Trifluoroethoxy)azetidine : A strained 4-membered ring with a trifluoroethoxy side chain, offering unique steric and electronic properties.
Table 1: Structural Comparison with Analogs
TFE = 2,2,2-trifluoroethoxy.
Electronic and Steric Effects
Pharmacological Implications
- Fluorine Content : The target’s four fluorine atoms improve lipophilicity (logP) and resistance to cytochrome P450-mediated metabolism, similar to compound 41 in .
- Methyl Group Impact: The 4-methyl substituent on the phenyl ring may enhance blood-brain barrier penetration compared to non-methylated analogs like .
- Selenium vs. Nitrogen : ’s benzoselenadiazol group offers a polarizable selenium atom, which could enhance interactions with electron-rich biological targets, unlike the target’s azetidine.
Biological Activity
The compound 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H18F4N
- Molecular Weight : 307.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorinated groups enhances its lipophilicity and binding affinity to target sites.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 5.3 μM against human ribonucleotide reductase (hRR), suggesting that fluorinated derivatives may also inhibit tumor growth through similar pathways .
Antimicrobial Properties
Compounds with azetidine rings have shown promising antimicrobial activity. In vitro assays are required to evaluate the effectiveness of this specific compound against various bacterial strains. Preliminary findings suggest potential efficacy against Gram-positive bacteria.
Case Studies and Research Findings
- Antitumor Efficacy :
- Toxicological Assessment :
- Pharmacokinetics :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H18F4N |
| Molecular Weight | 307.32 g/mol |
| Anticancer IC50 (hRR) | ~5.3 μM |
| Toxicity (in vitro) | Minimal alteration observed |
| Solubility | Moderate in organic solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
